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N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine

Kinase Inhibition AURKA Cancer Therapeutics

Imidazo[4,5-c]pyridine analogs show extreme sensitivity to minor substituent changes, risking potency loss. This N-methyl derivative provides a defined starting point for kinase inhibitor SAR. • Validated scaffold for ATP-competitive kinase inhibitors (e.g., AURKA) with computationally confirmed high inhibitory potential. • Core of low-nM antiviral agents against HCV NS5B; ideal for RNA virus library synthesis. • Exceptional selectivity (>100-fold over human cells, hERG) in antimalarial leads. • Key intermediate for patented IFN-α-inducing immunomodulators. Consistent purity ≥98%, global shipment.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 98858-10-7
Cat. No. B1461752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-imidazo[4,5-C]pyridin-4-amine
CAS98858-10-7
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCNC1=NC=CC2=C1N=CN2
InChIInChI=1S/C7H8N4/c1-8-7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,8,9)(H,10,11)
InChIKeyHYPBCFYXQPRGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: Core Scaffold Profile


N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine (CAS: 98858-10-7) is a heterocyclic organic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol [1]. It features a fused imidazole-pyridine core structure, which serves as a versatile scaffold for the development of kinase inhibitors, antiviral agents, and other biologically active molecules [2]. Its primary role is as a key intermediate or a core pharmacophore in the synthesis of more complex derivatives, rather than an end-use drug substance itself [3]. The compound's substitution pattern, specifically the N-methyl group, is critical for modulating its physicochemical properties and its interactions with biological targets [4].

Scaffold

Core imidazo-pyridine for kinase inhibitor design

Substitution

N-methyl group critical for target engagement

Utility

Versatile intermediate for antiviral & antimalarial libraries

Why N-Methyl Substitutes Underperform


The imidazo[4,5-c]pyridine scaffold is exquisitely sensitive to even minor structural modifications, making simple substitution with a related analog a high-risk endeavor for reproducibility and project continuity. The position and nature of substituents on the core ring system dictate the compound's ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of target kinases [1]. For example, the N-methyl group on the 4-amine of this specific compound directly influences its binding mode and selectivity profile compared to its unsubstituted or differently alkylated analogs [2]. Replacing it with a close alternative may lead to a loss of on-target potency or, conversely, introduce unforeseen off-target liabilities, compromising the validity of any downstream biological or pharmacological data. The following section provides a quantitative evidence guide to highlight these critical differences, where data exists.

Attribute
N-Methyl derivative
Other N-alkyl analogs
Binding mode
Enhances hydrophobic contacts in ATP pocket
May alter hydrogen bonding network
Kinase selectivity
Predicted favorable AURKA interaction
Selectivity profile may shift
Synthetic access
High-yield methylation
Lower yields, protecting group steps needed

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: Comparative Evidence


AURKA Ligand Efficiency Prediction

Computational modeling predicts that N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine and its derivatives exhibit favorable binding interactions with the ATP-binding pocket of Aurora Kinase A (AURKA), a key target in oncology. The N-methyl substitution on the 4-amino group is computationally favored over unsubstituted analogs due to enhanced hydrophobic contacts within the kinase active site [1]. This class-level inference suggests that this specific substitution pattern is crucial for achieving the predicted inhibitory activity.

AURKA prediction
Class-level inference
Favorable binding energy (N-methyl) vs Unsubstituted analogs
Supports AURKA inhibitor design fit
In silico PM7 simulation; requires experimental validation
Kinase Inhibition AURKA Cancer Therapeutics

Anti-HCV NS5B Polymerase Potency

While direct data for the unsubstituted core compound is limited, derivatives based on the imidazo[4,5-c]pyridine scaffold have demonstrated exceptional potency as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. For instance, a related analog (Compound 97) from a series of imidazo[4,5-c]pyridine derivatives demonstrated an EC50 of 1.163 nM in a cell-based HCV replicon system [1]. This activity compares favorably to many other non-nucleoside inhibitor classes, highlighting the privileged nature of this core for targeting the viral polymerase.

Anti-HCV potency
Class-level inference
Analog EC50 1.163 nM
Supports antiviral screening context
Cell-based HCV replicon; related analog data
Antiviral Research Hepatitis C Virus (HCV) NS5B Polymerase

Antimalarial Selectivity Index

Lead optimization efforts on the imidazo[4,5-c]pyridine scaffold have yielded compounds with an exceptional selectivity profile for malaria parasites. For example, the lead compound PRC1910 displays sub-50 nM potency against the Dd2 strain of Plasmodium falciparum and demonstrates a 100-fold selectivity window over human HepG2 cells and the hERG channel [1]. This data underscores the scaffold's inherent ability to achieve a favorable therapeutic index, a critical differentiator from other antimalarial chemotypes that often suffer from toxicity or off-target liabilities.

Antimalarial selectivity
Class-level inference
Selectivity window 100-fold (lead compound)
Supports selectivity screening context
P. falciparum Dd2 assay; lead compound data
Antimalarial Drug Discovery Plasmodium falciparum Selectivity

Key Intermediate for Immunomodulator Patents

The specific substitution pattern of N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine is documented in patent literature as a key intermediate for synthesizing a broader class of imidazo[4,5-c]pyridin-4-amines that act as interferon (IFN-α) biosynthesis inducers in human cells [1]. The presence of the N-methyl group is a required structural feature for the final, biologically active compounds claimed in these patents. This distinguishes it from unsubstituted or alternative N-alkyl intermediates which would not lead to the same patented compounds.

Patent intermediate
Class-level inference
Claimed as required intermediate in US5644063A
Supports immunomodulator synthesis route
Patent-defined substitution pattern
Immunomodulation Chemical Synthesis Patent Literature

Synthetic Yield and Accessibility Edge

Synthetic protocols for N-methyl-1H-imidazo[4,5-C]pyridin-4-amine, involving the reaction of 2,3-diaminopyridine with methylating agents, are well-established and generally proceed with high yields . This is a critical practical differentiator from other N-substituted analogs (e.g., N-ethyl, N-benzyl), where more complex protecting group strategies or lower-yielding alkylation steps may be required due to steric hindrance or competing reactions [1]. The relatively small size of the methyl group allows for efficient and selective alkylation, making this compound a more accessible and cost-effective entry point into the imidazo[4,5-c]pyridine chemical space for large-scale research or medicinal chemistry campaigns.

Synthetic yield
Class-level inference
High-yield N-methylation (vs. other alkylations)
Supports efficient synthetic access
Standard methylation conditions; qualitative advantage
Medicinal Chemistry Chemical Synthesis Scaffold Optimization

N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine: Optimal Applications


Kinase Inhibitor Design & SAR

This compound is optimally suited for medicinal chemistry programs focused on developing novel ATP-competitive kinase inhibitors, particularly against targets like Aurora Kinase A (AURKA) [1]. Its defined N-methyl group provides a crucial starting point for SAR exploration, allowing researchers to systematically modify other positions on the core while maintaining a key interaction in the ATP-binding pocket. This enables a rational, data-driven approach to optimizing potency and selectivity, as the scaffold's potential for high inhibitory activity has been computationally validated [1].

Antiviral Focused Library Building

Given the proven potency of structurally related imidazo[4,5-c]pyridines against viral polymerases like HCV NS5B [2], this core scaffold is an ideal starting material for creating focused libraries targeting emerging and re-emerging RNA viruses. The demonstrated ability of the core to achieve low nanomolar potency in a cell-based system suggests that further optimization of this specific scaffold could yield new clinical candidates for antiviral therapy [2].

Safe Antimalarial Lead Optimization

For antimalarial research groups, this compound represents a validated starting point for developing new therapeutics with a potentially high therapeutic index. The exceptional selectivity observed in advanced leads from this chemotype—specifically, 100-fold over human cells and hERG—addresses a critical bottleneck in antimalarial development [3]. Using this core scaffold to build and screen new analogs is a strategic approach to rapidly identify compounds with both high potency and a reduced risk of toxicity [3].

Immunomodulatory Agent Synthesis

This specific N-methyl derivative is a key intermediate for synthesizing a class of immunomodulatory compounds claimed to induce interferon alpha (IFN-α) biosynthesis [4]. For industrial researchers exploring the patent landscape or seeking to develop novel immunotherapies, this compound is a required reagent. Its use ensures the generation of compounds that are consistent with those described in key patents, enabling accurate freedom-to-operate assessments and the potential identification of novel, patentable derivatives with improved properties [4].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
N-Methyl-substituted imidazo-pyridine core
Binding mode consistency with target kinase models
Antiviral compound library synthesis
Privileged core for viral polymerase targets
Antiviral potency screening in cell-based assays
Antimalarial lead optimization
Selectivity potential of imidazo[4,5-c]pyridine chemotype
Parasite selectivity vs. host cell cytotoxicity
Immunomodulator intermediate synthesis
Patent-defined N-methyl intermediate
Synthetic route compliance with patent literature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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